

Application Notes and Protocols for ATTO 590

Maleimide Labeling of Oligonucleotides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ATTO 590 maleimide*

Cat. No.: *B15138530*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the class of rhodamine dyes, known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photo-stability.^{[1][2]} These characteristics make it an ideal candidate for a wide range of applications in molecular biology and drug development, including single-molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[1][3]} ATTO 590 fluoresces in the orange-red region of the visible spectrum and can serve as a substitute for other popular dyes like Alexa Fluor® 594, particularly when enhanced photostability is required.^[4]

This document provides detailed protocols for the covalent labeling of thiol-modified oligonucleotides with **ATTO 590 maleimide**. The maleimide functional group reacts specifically with thiol (sulfhydryl) groups to form a stable thioether bond, a common and efficient bioconjugation strategy.^{[5][6]}

Properties of ATTO 590

A summary of the key spectral and physical properties of ATTO 590 is provided in the table below.

Property	Value	Reference
Formula	C43H51N3O8P	[4]
Molecular Weight	768.85 g/mol	[4]
Absorption Maximum (λ_{max})	594 nm	[4]
Emission Maximum (λ_{em})	624 nm	[3][4]
Extinction Coefficient at λ_{max}	120,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][4]
Fluorescence Quantum Yield	~0.80	
Fluorescence Lifetime	~3.7 ns	[2]
Recommended Excitation Lasers	561 nm, 594 nm	[2]

Thiol-Maleimide Conjugation Chemistry

The labeling of oligonucleotides with **ATTO 590 maleimide** relies on the Michael addition reaction between the maleimide group of the dye and a thiol group present on the oligonucleotide.[7][8] Synthetic oligonucleotides can be readily modified to incorporate a thiol group, typically at the 5' or 3' terminus, through a linker arm.[9]

The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, which minimizes non-specific reactions with other nucleophilic groups.[8] It is crucial to ensure that any disulfide bonds within the oligonucleotide preparation are reduced to free thiols prior to the labeling reaction, as disulfide bonds do not react with maleimides.[6][9]

Caption: Chemical reaction between a thiol-modified oligonucleotide and **ATTO 590 maleimide**.

Experimental Protocols

Protocol 1: Preparation of Thiol-Modified Oligonucleotide

For efficient labeling, it is critical to ensure that the thiol groups on the oligonucleotide are in their reduced, free sulfhydryl form.

Materials:

- Thiol-modified oligonucleotide
- Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM)
- Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2)

Procedure:

- Dissolve the thiol-modified oligonucleotide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[\[10\]](#)
- To reduce any existing disulfide bonds, add TCEP to the oligonucleotide solution to a final concentration that is in 10-100 fold molar excess over the oligonucleotide.[\[4\]](#)
- Incubate the mixture for 20-30 minutes at room temperature.[\[4\]](#) The reduced oligonucleotide is now ready for labeling. TCEP does not need to be removed before adding the maleimide dye.

Protocol 2: Labeling of Thiol-Modified Oligonucleotide with ATTO 590 Maleimide

Materials:

- Reduced thiol-modified oligonucleotide (from Protocol 1)
- **ATTO 590 maleimide**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2)

Procedure:

- Immediately before use, prepare a 10 mM stock solution of **ATTO 590 maleimide** in anhydrous DMSO or DMF.^[5] Vortex to ensure the dye is fully dissolved.
- Add the **ATTO 590 maleimide** stock solution to the reduced oligonucleotide solution. A molar ratio of 10:1 to 20:1 (dye to oligonucleotide) is a good starting point for optimization.^{[1][5]}
- Mix thoroughly by gentle vortexing.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.^{[1][9]}

Caption: Experimental workflow for **ATTO 590 maleimide** labeling of oligonucleotides.

Protocol 3: Purification of ATTO 590-Labeled Oligonucleotides

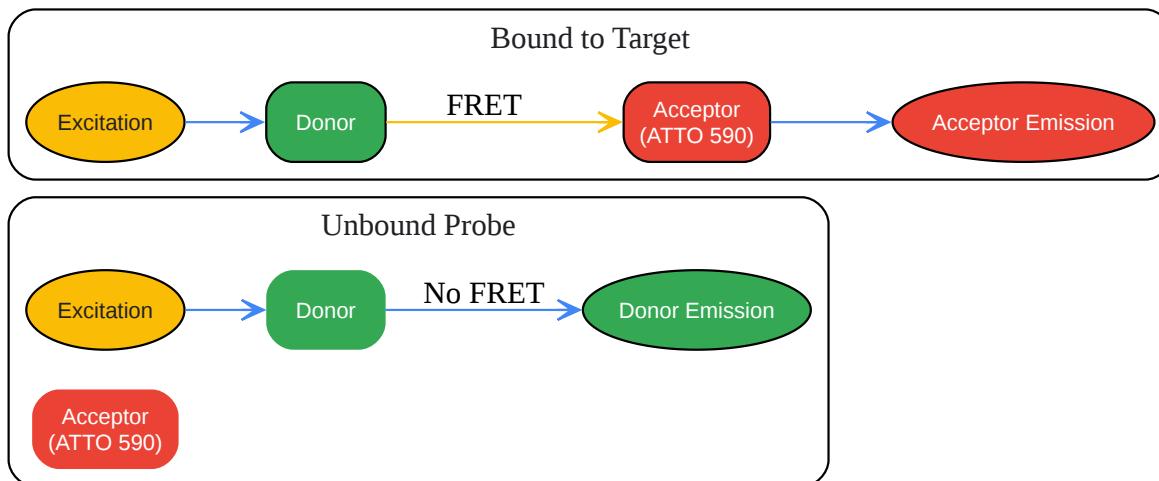
Purification is essential to remove unreacted **ATTO 590 maleimide**, as free dye can interfere with downstream applications.

Method 1: High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the free dye and any unlabeled oligonucleotide. Dual HPLC purification, once before and once after labeling, is recommended for the highest purity.^[3]

Method 2: Gel Filtration Chromatography Size exclusion chromatography using a resin like Sephadex G-25 can separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.

Method 3: pH-Controlled Extraction This method is based on the differential solubility of the hydrophilic DNA and the fluorescent dye.

- Lower the pH of the reaction mixture.
- Add a hydrophobic organic solvent (e.g., butanol).
- The neutral free dye will preferentially move to the organic phase, while the labeled oligonucleotide remains in the aqueous phase.


Data Presentation: Factors Influencing Labeling Efficiency

The efficiency of the labeling reaction can be influenced by several factors. The following table provides a summary of key parameters and their expected impact.

Parameter	Recommended Range	Expected Outcome
Dye:Oligonucleotide Molar Ratio	10:1 to 20:1	Increasing the ratio generally increases labeling efficiency, but excessive dye can make purification more challenging.
pH	6.5 - 7.5	Optimal for specific reaction with thiols. Higher pH can lead to hydrolysis of the maleimide group and non-specific reactions.
Reaction Time	2 hours to overnight	Longer incubation times can increase the yield of the conjugate.
Temperature	Room Temperature or 4°C	Room temperature is generally sufficient for a 2-hour reaction. Overnight reactions are best performed at 4°C.

Application Example: Fluorescence Resonance Energy Transfer (FRET)

ATTO 590 can be used as a FRET acceptor when paired with a suitable donor fluorophore. FRET is a distance-dependent process where energy is transferred from an excited donor to an acceptor.^[11] This principle can be used to design oligonucleotide probes that fluoresce upon hybridization to a target sequence.

[Click to download full resolution via product page](#)

Caption: Principle of a FRET-based oligonucleotide probe using ATTO 590 as an acceptor.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low or No Labeling	Inactive maleimide dye	Prepare a fresh stock solution of the maleimide dye in anhydrous DMSO or DMF immediately before use. Store the solid dye desiccated and protected from light. [4]
Insufficiently reduced oligonucleotide	Ensure complete reduction of disulfide bonds by using a sufficient molar excess of TCEP and adequate incubation time. [4]	
Interfering substances in buffer	Use a reaction buffer free of thiols (e.g., DTT) or primary amines (e.g., Tris) at pH > 7.5. [4]	
Incorrect pH	Verify that the pH of the reaction buffer is between 6.5 and 7.5. [5]	
Poor Yield of Labeled Oligonucleotide	Suboptimal dye:oligonucleotide ratio	Optimize the molar ratio of dye to oligonucleotide. Start with a 10:1 to 20:1 ratio and adjust as needed.
Inefficient purification	Choose a purification method appropriate for the scale of your reaction. HPLC is generally the most effective method for achieving high purity.	
High Background Signal in Application	Incomplete removal of free dye	Repeat the purification step or use a more stringent purification method like HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. ATTO 590 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ATTO 590 Maleimide Labeling of Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138530#atto-590-maleimide-labeling-of-oligonucleotides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com